molecular formula C11H15NO3 B1476056 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid CAS No. 2097978-63-5

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1476056
CAS No.: 2097978-63-5
M. Wt: 209.24 g/mol
InChI Key: IIJGRWQKMHFDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid” is a versatile chemical compound with potential scientific applications. It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .


Synthesis Analysis

The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been studied. The method used was the generation of diastereoisomer, which is a method of chemical resolution. The chiral phenylethylamine was used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid was split by forming a diastereomer in acetone and by using the difference of their solubilities .

Scientific Research Applications

  • Synthesis of C(6)-Substituted Analogues :Bateson et al. (1985) described the synthesis of 6-substituted 7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylates related to olivanic acids, highlighting the utility of a masked acetonyl ester group in preparing azabicycloheptene ring systems, which are structurally similar to 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid (Bateson et al., 1985).

  • Functionalized Aziridine and Azetidine Derivatives :Žukauskaitė et al. (2011) synthesized new aziridine-2- and azetidine-3-carboxylic acid derivatives with potential biological and foldameric applications. These derivatives contain a bromo-substituted carbon center useful for further functionalization, indicating the versatility of azetidine derivatives in chemical synthesis (Žukauskaitė et al., 2011).

  • Azetidine in Plant Physiology :Pitman et al. (1977) used azetidine 2-carboxylic acid as an analog of proline to investigate the relationship between protein synthesis and ion transport in barley roots. This study demonstrated the potential of azetidine derivatives in biological research, particularly in understanding cellular processes (Pitman et al., 1977).

  • Preparation of Azetidine Derivatives :Chen et al. (1967) discussed the preparation of various azetidine derivatives, including 1-t-butylazetidine-3-carboxylic acid. Their work provides insights into the methods of synthesizing and manipulating azetidine compounds, relevant to the study of this compound (Chen et al., 1967).

  • Multicomponent Coupling with Carboxylic Acids :Roy et al. (2016) reported the use of carboxylic acids in aryne multicomponent coupling triggered by aziridines/azetidines. This showcases the potential of azetidine derivatives in complex chemical reactions, contributing to diverse synthetic applications (Roy et al., 2016).

Biochemical Analysis

Biochemical Properties

1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme esterase BioH, which is involved in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its interaction with esterase BioH involves binding to the enzyme’s active site, leading to changes in the enzyme’s activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, it can be metabolized by oxidative enzymes, leading to the formation of various intermediate compounds . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as well as its interactions with other biomolecules.

Properties

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJGRWQKMHFDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 4
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 5
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.